molecular formula C20H17ClN2O3S B10865158 ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate

ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate

Cat. No.: B10865158
M. Wt: 400.9 g/mol
InChI Key: DCWSFKITBIKIQG-UHFFFAOYSA-N
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Description

ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the benzothiophene class of compounds. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetylamino group, a chloro substituent, and a phenylimino group.

Preparation Methods

The synthesis of ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Phenylimino Group: This step involves the condensation of aniline derivatives with aldehydes or ketones.

    Acetylation: Introduction of the acetylamino group using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . The phenylimino group can interact with DNA or proteins, affecting their structure and function .

Comparison with Similar Compounds

ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

The uniqueness of ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

ethyl 2-acetamido-7-chloro-6-(phenyliminomethyl)-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H17ClN2O3S/c1-3-26-20(25)16-15-10-9-13(11-22-14-7-5-4-6-8-14)17(21)18(15)27-19(16)23-12(2)24/h4-11H,3H2,1-2H3,(H,23,24)

InChI Key

DCWSFKITBIKIQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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